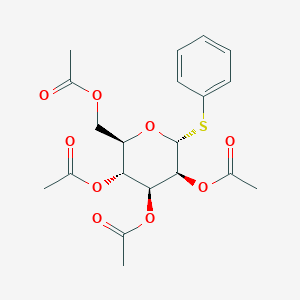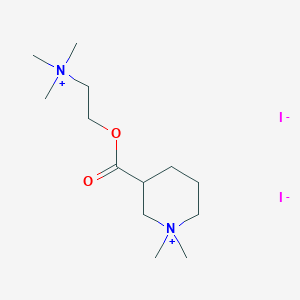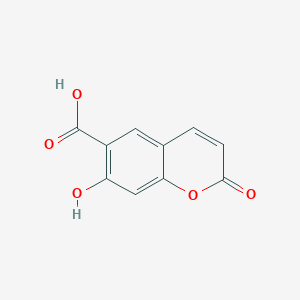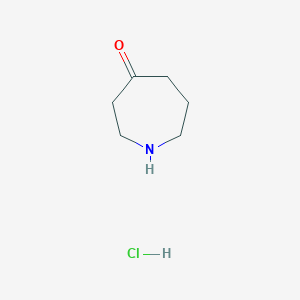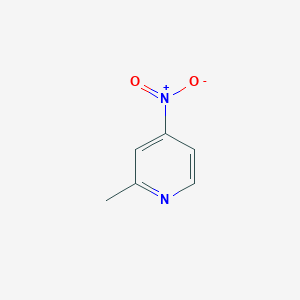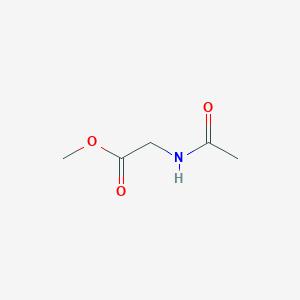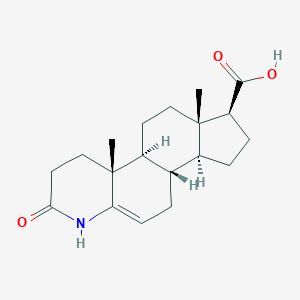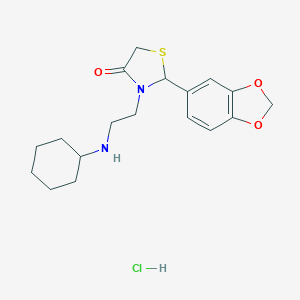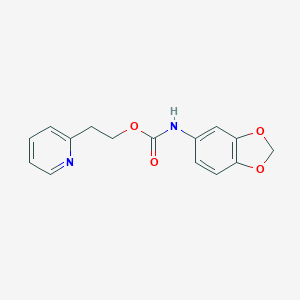
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester is a chemical compound that has attracted scientific research attention due to its potential applications in various fields. This compound is also known as piracetam hydrazide and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester is not fully understood. However, studies suggest that it may act by increasing the release of acetylcholine, a neurotransmitter that is important for memory and learning. It may also improve blood flow to the brain, which can enhance cognitive function.
Effets Biochimiques Et Physiologiques
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been shown to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function, memory, and learning. It may also have neuroprotective effects and can improve blood flow to the brain. Additionally, Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been shown to have antioxidant properties, which can help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. However, there are also some limitations. For example, the mechanism of action is not fully understood, and there is limited information on the long-term effects of its use.
Orientations Futures
There are several future directions for research on Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester. One area of interest is the development of new derivatives that may have improved efficacy and fewer side effects. Additionally, more research is needed to fully understand the mechanism of action and long-term effects of this compound. Furthermore, Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has potential applications in other fields, such as the treatment of anxiety and depression, and further research is needed to explore these areas. Finally, the development of new synthesis methods may also be an area for future research.
Conclusion:
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester is a chemical compound that has attracted scientific research attention due to its potential applications in various fields. It has been synthesized using various methods and has been extensively studied for its potential applications in the treatment of neurological disorders. Although the mechanism of action is not fully understood, studies suggest that it may act by increasing the release of acetylcholine and improving blood flow to the brain. Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has several advantages for lab experiments, but there are also limitations, such as the limited information on the long-term effects of its use. Finally, there are several future directions for research on this compound, including the development of new derivatives, further research on the mechanism of action and long-term effects, and exploration of potential applications in other fields.
Méthodes De Synthèse
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been synthesized using various methods. One of the most common methods involves the reaction of 2-pyridylethylamine with N-(1,3-benzodioxol-5-yl)formamide in the presence of acetic anhydride. The reaction yields Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester as a white crystalline solid.
Applications De Recherche Scientifique
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester has been studied for its potential applications in various fields. One of the most significant areas of research has been its use in the treatment of neurological disorders. Studies have shown that Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester can improve cognitive function and memory in patients with Alzheimer's disease, dementia, and other neurological disorders.
Propriétés
Numéro CAS |
101516-96-5 |
|---|---|
Nom du produit |
Carbamic acid, N-(1,3-benzodioxol-5-YL)-, 2-(2-pyridyl)ethyl ester |
Formule moléculaire |
C15H14N2O4 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
2-pyridin-2-ylethyl N-(1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c18-15(19-8-6-11-3-1-2-7-16-11)17-12-4-5-13-14(9-12)21-10-20-13/h1-5,7,9H,6,8,10H2,(H,17,18) |
Clé InChI |
OIVSQFSWQKKYCO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCCC3=CC=CC=N3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCCC3=CC=CC=N3 |
Autres numéros CAS |
101516-96-5 |
Synonymes |
2-pyridin-2-ylethyl N-benzo[1,3]dioxol-5-ylcarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

